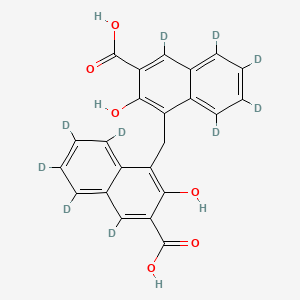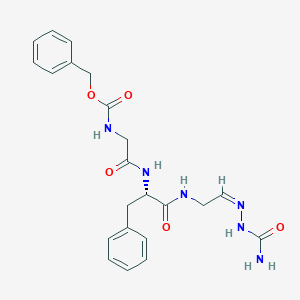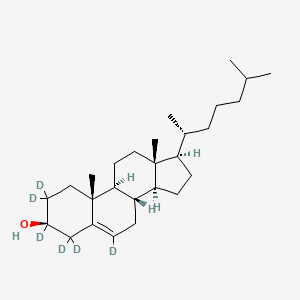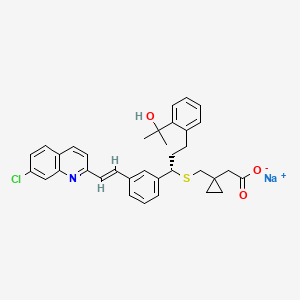
Pamoic Acid-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pamoic Acid-d10 is a deuterated form of pamoic acid, which is a derivative of 2-naphthoic acid. Pamoic acid is known for its use in the formation of salts and esters, commonly referred to as pamoates or embonates. These compounds are often used in pharmaceutical applications due to their ability to improve the solubility and stability of active pharmaceutical ingredients.
准备方法
Synthetic Routes and Reaction Conditions
Pamoic Acid-d10 can be synthesized through a mixed-ligand synthetic strategy. The process involves the reaction of zinc and cadmium salts with pamoic acid and different N-donor ligands. The assembly of the ligands in different coordination modes and conformations leads to the formation of various coordination polymers .
Industrial Production Methods
In an industrial setting, pamoic acid is typically prepared by the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde. This reaction yields pamoic acid, which can then be deuterated to produce this compound .
化学反应分析
Types of Reactions
Pamoic Acid-d10 undergoes various types of chemical reactions, including:
Oxidation: Pamoic acid can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert pamoic acid into its reduced forms.
Substitution: Pamoic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pamoic acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Pamoic Acid-d10 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Pamoic Acid-d10 involves its interaction with molecular targets such as DNA polymerase beta. Pamoic acid binds to a specific pocket on the surface of the 8 kDa domain of DNA polymerase beta, inhibiting its activity. This interaction is crucial for the development of inhibitors with higher affinity and specificity .
相似化合物的比较
Similar Compounds
Pamoic Acid: The non-deuterated form of Pamoic Acid-d10.
Embonic Acid: Another name for pamoic acid.
2-Naphthoic Acid: The parent compound from which pamoic acid is derived.
Uniqueness
This compound is unique due to its deuterated nature, which makes it useful in specific research applications, such as nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms can enhance the resolution and sensitivity of NMR studies, providing more detailed insights into molecular interactions and structures.
属性
IUPAC Name |
4-[(3-carboxy-4,5,6,7,8-pentadeuterio-2-hydroxynaphthalen-1-yl)methyl]-1,5,6,7,8-pentadeuterio-3-hydroxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJNZVDCPSBLRP-LHNTUAQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])C(=O)O)O)CC3=C(C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])[2H])C(=O)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)


![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)



